5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a furan ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide typically involves multiple steps. One common method starts with the bromination of thiophene-2-sulfonamide, followed by the introduction of the furan-3-ylbenzyl group through a series of coupling reactions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to improve yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts and bases.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted thiophene sulfonamides depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-(furan-2-yl)benzyl)thiophene-2-sulfonamide
- 5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide
- 5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c16-14-5-6-15(21-14)22(18,19)17-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQURGRRHOSIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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